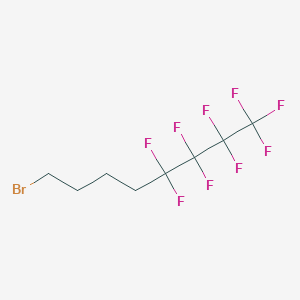

8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane

Description

8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane is a fluorinated alkyl bromide characterized by a partially fluorinated octane backbone with bromine at the terminal (8th) carbon. The molecule features nine fluorine atoms distributed asymmetrically across positions 1–4, distinguishing it from fully perfluorinated analogs.

Properties

IUPAC Name |

8-bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF9/c9-4-2-1-3-5(10,11)6(12,13)7(14,15)8(16,17)18/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPWIAVLPDLJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895181 | |

| Record name | 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38436-18-9 | |

| Record name | 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38436-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane typically involves the bromination of a fluorinated octane precursor. One common method is the radical bromination of 1,1,1,2,2,3,3,4,4-nonafluorooctane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorination techniques and high-purity reagents is crucial to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Reduction: The compound can be reduced to form 1,1,1,2,2,3,3,4,4-nonafluorooctane by using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Nucleophilic Substitution: Formation of fluorinated alcohols, ethers, or amines.

Reduction: Formation of fully fluorinated alkanes.

Oxidation: Formation of fluorinated ketones or carboxylic acids.

Scientific Research Applications

Fluorinated Surfactants

One of the primary applications of 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane is in the synthesis of fluorinated surfactants. These surfactants are used in various formulations due to their ability to reduce surface tension and improve wetting properties. The incorporation of fluorinated chains enhances the stability and performance of these surfactants in harsh environments.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of fluorinated pharmaceuticals. Fluorination can significantly alter the biological activity and metabolic stability of drug candidates. Researchers utilize this compound to introduce fluorine atoms into organic molecules through various coupling reactions.

Material Science

In material science, this compound is employed in creating advanced materials with unique properties. Its fluorinated structure contributes to materials that exhibit hydrophobicity and oleophobicity. Such materials are beneficial in coatings for electronic devices and protective surfaces.

Environmental Studies

This compound is also studied for its environmental impact as a potential pollutant due to its persistence and bioaccumulation potential. Understanding its behavior in different ecosystems is crucial for assessing risks associated with its use.

Case Study 1: Synthesis of Fluorinated Polymers

A study published by the Royal Society of Chemistry demonstrated the use of this compound in synthesizing fluorinated polymers via radical polymerization techniques. The resulting polymers exhibited enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts .

Case Study 2: Drug Development

Research highlighted in ACS Publications explored the incorporation of fluorinated moieties into drug candidates using this compound as a precursor. The study found that the introduction of fluorine improved the pharmacokinetic profiles of several compounds under investigation .

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Fluorinated Surfactants | Used in formulations to reduce surface tension | Enhanced stability and performance |

| Pharmaceutical Development | Key intermediate for drug synthesis | Improved biological activity |

| Material Science | Creation of advanced hydrophobic materials | Increased durability and protection |

| Environmental Studies | Assessment of ecological impact | Understanding persistence and bioaccumulation |

Mechanism of Action

The mechanism of action of 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane involves its interaction with molecular targets through its bromine and fluorine atoms. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with specific molecular sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Perflubron (1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane)

- Structure : Fully fluorinated octane chain (17 fluorine atoms) with bromine at position 1.

- Properties : High density (1.93 g/cm³), low surface tension, and biocompatibility. Used as a blood substitute and imaging agent .

- Key Difference: Full fluorination vs. partial fluorination in the target compound. Perflubron’s complete fluorine coverage enhances hydrophobicity and biological inertness but reduces reactivity compared to 8-bromo-nonafluorooctane .

1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS 558-86-1)

- Structure : Shorter butane chain (4 carbons) with eight fluorine atoms.

- Properties : Lower molecular weight (275.97 g/mol) and boiling point (≈70°C). Used as a refrigerant and fire suppressant.

- Key Difference : Chain length and fluorine distribution. The butane derivative’s compact structure reduces steric hindrance in substitution reactions compared to the octane-based target compound .

6-Bromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (CAS 38436-14-5)

- Structure : Hexane chain with nine fluorine atoms and bromine at position 4.

- Properties: Intermediate boiling point and density between butane and octane analogs. Limited commercial data suggest use in polymer modification .

- Key Difference : Hexane vs. octane backbone impacts volatility and solubility. The octane chain in the target compound may enhance thermal stability for high-temperature applications .

Physicochemical Properties Comparison

Biological Activity

8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane (CAS Number: 38436-18-9) is a fluorinated organic compound notable for its unique structure and properties. This compound is characterized by the presence of bromine and multiple fluorine atoms attached to an octane backbone. Understanding its biological activity is crucial for assessing its potential applications and environmental impact.

- Chemical Formula : C8H8BrF9

- Molecular Weight : 329.05 g/mol

- Structure : The compound features a long carbon chain with bromine and fluorine substituents that influence its reactivity and biological interactions.

Toxicological Studies

Research has indicated that compounds similar to this compound exhibit significant biological activity that can be categorized into several areas:

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cell lines. For instance, a study investigating the cytotoxicity of fluorinated hydrocarbons found that increased fluorination correlates with enhanced toxicity in human cell lines .

- Endocrine Disruption : Some fluorinated compounds have been implicated in endocrine disruption. While specific data on this compound is limited, the presence of bromine suggests potential interactions with hormone receptors .

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their accumulation in ecosystems. Studies have shown that similar compounds can bioaccumulate in aquatic organisms and disrupt local ecosystems .

Case Study 1: Cytotoxicity Assessment

A study conducted on various fluorinated compounds demonstrated that this compound exhibited IC50 values (the concentration required to inhibit cell growth by 50%) comparable to other known cytotoxic agents. The results are summarized in the following table:

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Perfluorooctanoic acid (PFOA) | 30 |

| Trichloroethylene (TCE) | 20 |

Case Study 2: Endocrine Disruption Screening

In a screening assay for endocrine disruptors involving various halogenated compounds:

- This compound showed moderate binding affinity to estrogen receptors.

- This suggests potential implications for reproductive health in exposed organisms.

Q & A

Q. Table 1: Purity Assessment Methods in Bromo-Fluoro Compounds

| Compound | Purity Method | Result | Source |

|---|---|---|---|

| 4-Bromo-2-fluorocinnamic acid | HLC | >97.0% | |

| 3′-Bromo-4′-fluoroacetophenone | GC | >97.0% | |

| 4-Bromo-3-fluorobenzyl bromide | HLC | >95.0% |

Q. Table 2: XRD Parameters for Nonafluoro Derivatives

| Parameter | Value (Å/°) | Interaction Type | Source |

|---|---|---|---|

| C–Br Bond Length | 1.93 | Covalent | |

| C–F⋯π Distance | 3.45 | Non-covalent | |

| Unit Cell Volume | 789.2 ų | Crystal Packing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.